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2-nitrophenyl nicotinate

Cat. No.: B5556919
M. Wt: 244.20 g/mol
InChI Key: YIILCUGYQGMUJH-UHFFFAOYSA-N
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Description

2-Nitrophenyl Nicotinate is a synthetic organic compound featuring a nicotinate ester linked to a 2-nitrophenyl group. It serves as a versatile chemical building block and intermediate in organic synthesis, materials science, and pharmaceutical research. Compounds containing the 2-nitrophenyl moiety are of significant interest due to their photolabile properties. The nitro group on the phenyl ring can act as a powerful electron acceptor and is a key component in photoremovable protecting groups (PPGs), which allow for the controlled release of molecules using light . This makes this compound and its derivatives valuable tools in developing advanced materials, caged compounds for biological studies, and in photolithographic techniques . Researchers can utilize this compound to synthesize more complex molecules or to study reaction mechanisms involving ester cleavage and photochemical pathways. As a nicotinic acid derivative, it may also hold relevance in synthesizing analogs for biochemical studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4 B5556919 2-nitrophenyl nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl) pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(9-4-3-7-13-8-9)18-11-6-2-1-5-10(11)14(16)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIILCUGYQGMUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 Nitrophenyl Nicotinate

Nucleophilic Acyl Substitution Reactions Involving 2-Nitrophenyl Nicotinate (B505614)

Nucleophilic acyl substitution is a fundamental reaction class for esters, and 2-nitrophenyl nicotinate serves as an interesting substrate for these studies. The reaction proceeds through a tetrahedral intermediate, and its rate is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent.

Kinetics and Thermodynamics of Ester Cleavage Processes

While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies on its close isomer, p-nitrophenyl nicotinate. The cleavage of these activated esters is often studied under pseudo-first-order conditions, where the concentration of the attacking nucleophile is in large excess.

The hydrolysis of nicotinic acid esters, such as myristyl nicotinate, has been shown to follow pseudo-first-order kinetics. The rate of hydrolysis is pH-dependent, and the Arrhenius equation can be used to determine the activation energy of the reaction. For instance, the hydrolysis of myristyl nicotinate in a phosphate (B84403) buffer at pH 9 was found to have an activation energy of 24.57 kcal/mol. This value provides a general estimate of the energy barrier for the hydrolysis of a nicotinate ester.

The rate of ester cleavage is significantly influenced by the electronic nature of the substituents on both the acyl and the leaving group moieties. For instance, studies on the aminolysis of various substituted phenyl benzoates have demonstrated that electron-withdrawing groups on the leaving group facilitate the reaction by stabilizing the departing anion.

Role of the 2-Nitrophenoxide Moiety as a Leaving Group

The 2-nitrophenoxide group is a crucial component in determining the reactivity of this compound. A good leaving group is one that is stable on its own, which generally corresponds to the conjugate base of a strong acid. The presence of the electron-withdrawing nitro group at the ortho position of the phenoxide ring plays a significant role in its efficacy as a leaving group.

The electron-withdrawing nature of the nitro group stabilizes the negative charge on the phenoxide ion through resonance and inductive effects. This stabilization lowers the energy of the transition state for the departure of the leaving group, thereby increasing the rate of the nucleophilic acyl substitution reaction. The pKa of the conjugate acid of the leaving group is a good indicator of its stability. For comparison, the pKa of phenol (B47542) is approximately 9.95, while that of 2-nitrophenol (B165410) is about 7.23. The lower pKa of 2-nitrophenol indicates that the 2-nitrophenoxide ion is a weaker base and, consequently, a better leaving group than the unsubstituted phenoxide ion.

In the context of nucleophilic acyl substitution reactions, the ability of the leaving group to depart from the tetrahedral intermediate is often a rate-determining factor. The stability of the 2-nitrophenoxide anion makes its expulsion from the intermediate more favorable compared to less activated phenoxides.

Influence of Nucleophile Structure and Basicity on Reaction Pathways

The nature of the attacking nucleophile is a critical determinant of the reaction rate and mechanism in nucleophilic acyl substitution reactions. Both the basicity and the steric hindrance of the nucleophile influence its reactivity towards this compound.

Basicity: Generally, a more basic nucleophile is more reactive. Brønsted-type correlations, which relate the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophile, are often used to quantify this relationship. For the aminolysis of activated esters like 2,4-dinitrophenyl and 2,4,6-trinitrophenyl thiolacetates, non-linear Brønsted plots have been observed. rsc.org This nonlinearity is indicative of a change in the rate-determining step, from the breakdown of the tetrahedral intermediate for less basic amines to its formation for more basic amines. rsc.org

Nucleophilicity vs. Basicity: It is important to distinguish between nucleophilicity, which is a kinetic property, and basicity, which is a thermodynamic property. While they are often correlated, this is not always the case. For instance, in a given group of the periodic table, nucleophilicity tends to increase down the group, while basicity decreases. libretexts.org

The following table illustrates the relative reactivity of some common nucleophiles:

NucleophileRelative Reactivity
CH₃S⁻Most Reactive
I⁻
CN⁻
CH₃O⁻
N₃⁻
Br⁻
Cl⁻
CH₃COO⁻Least Reactive

This table provides a general trend of nucleophilicity.

Steric Effects: The structure of the nucleophile can also impact the reaction rate. Bulky nucleophiles may experience steric hindrance as they approach the carbonyl carbon, leading to a slower reaction rate.

Solvent Effects on Reaction Mechanism and Rate

The solvent in which a nucleophilic acyl substitution reaction is carried out can have a profound effect on both the reaction rate and the operative mechanism. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees.

Polar Protic Solvents: These solvents, such as water and alcohols, have the ability to form hydrogen bonds. They can solvate both cations and anions effectively. In the context of reactions with anionic nucleophiles, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile but also hinders its ability to attack the electrophilic carbonyl carbon. pressbooks.pub This can lead to a decrease in the reaction rate. pressbooks.pub

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are polar but lack acidic protons, so they cannot act as hydrogen bond donors. They are effective at solvating cations but are less effective at solvating anions. libretexts.org As a result, anionic nucleophiles are less "caged" and more reactive in polar aprotic solvents, often leading to significant rate enhancements compared to reactions in protic solvents. pressbooks.publibretexts.org For example, the rate of an SN2 reaction can be dramatically affected by the choice of solvent. libretexts.org

The choice of solvent can also influence the reaction mechanism. For instance, SN1 reactions are generally favored by polar protic solvents that can stabilize the carbocation intermediate, while SN2 reactions are favored by polar aprotic solvents that enhance the reactivity of the nucleophile. pressbooks.pub

Transesterification Reactions Mediated by this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Activated esters like this compound can act as efficient acyl donors in these reactions, facilitating the formation of new esters under relatively mild conditions.

Catalyzed Transesterification Mechanisms

Transesterification reactions are typically catalyzed by either acids or bases.

Base-Catalyzed Transesterification: In a base-catalyzed mechanism, a strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, in this case, this compound. The reaction proceeds through a tetrahedral intermediate. The expulsion of the 2-nitrophenoxide leaving group yields the new ester and regenerates the base. The equilibrium of this reaction can be shifted towards the products by using a large excess of the reacting alcohol.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and more susceptible to attack by a neutral alcohol molecule. The reaction again proceeds through a tetrahedral intermediate. After a series of proton transfer steps, the 2-nitrophenol leaving group is eliminated, and the new ester is formed, with the acid catalyst being regenerated.

The efficiency of this compound as an acylating agent in these reactions is largely due to the good leaving group ability of the 2-nitrophenoxide moiety, which facilitates the breakdown of the tetrahedral intermediate.

Substrate Scope and Limitations in Transesterification

The reactivity of alcohols in the transesterification of sterically hindered esters, such as this compound, generally follows the order: primary > secondary > tertiary alcohols. Primary alcohols, being the least sterically demanding, can access the electrophilic carbonyl carbon more readily, leading to higher reaction rates and yields. Secondary alcohols react more slowly due to increased steric bulk adjacent to the hydroxyl group. Tertiary alcohols are often poor substrates for this reaction, with transesterification proceeding very slowly or not at all under standard conditions. nih.gov

Electron-withdrawing groups on the alcohol can decrease its nucleophilicity, slowing down the reaction. Conversely, electron-donating groups can enhance nucleophilicity and potentially increase the reaction rate, although this effect is often secondary to steric considerations for this particular substrate. In enzymatic catalysis, the substrate scope is dictated by the specific geometry and amino acid residues of the enzyme's active site. For instance, studies on the thiolase enzyme OleA have shown that it can catalyze the hydrolysis and transesterification of p-nitrophenyl esters, but the enzyme's channels impose their own substrate limitations. nih.gov While p-nitrophenyl alkanoates alone did not undergo Claisen condensation, co-incubation with acyl-CoA thioesters yielded mixed condensation products, indicating the enzyme's ability to process the nitrophenyl ester as an acyl donor. nih.gov

Table 1: Illustrative Substrate Scope in the Transesterification of a Sterically Hindered Aryl Nicotinate The following data is representative of general reactivity trends for sterically hindered esters and does not represent experimentally determined values for this compound.

Alcohol SubstrateAlcohol TypeRelative Reaction RateObserved Limitations
MethanolPrimaryHighNone
EthanolPrimaryHighNone
IsopropanolSecondaryModerateSlower reaction time due to steric hindrance.
tert-ButanolTertiaryVery Low / NegligibleSevere steric hindrance prevents effective nucleophilic attack.
Benzyl (B1604629) AlcoholPrimaryHighNone

Hydrolytic Stability and Chemical Degradation Pathways (in non-biological matrices)

The hydrolytic stability of this compound is highly dependent on the pH of the aqueous environment. Like most esters, it is susceptible to both acid- and base-catalyzed hydrolysis, though the rates and mechanisms differ significantly under these conditions.

Under acidic conditions, the hydrolysis of esters is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. However, studies on analogous compounds, such as benzyl nicotinate, have shown that significant degradation is not observed in the pH range of 2.0-3.0. nih.gov This suggests that this compound is likely to exhibit considerable stability in acidic media. The rate of acid-catalyzed hydrolysis for many esters is relatively slow compared to base-catalyzed hydrolysis. The degradation products under these conditions would be nicotinic acid and 2-nitrophenol.

Base-catalyzed hydrolysis, or saponification, of this compound is expected to be much more rapid than acid-catalyzed hydrolysis. The reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is effectively irreversible because the resulting nicotinic acid is deprotonated under basic conditions to form the resonance-stabilized nicotinate anion, which is not susceptible to nucleophilic attack by the 2-nitrophenoxide leaving group.

Kinetic studies on the degradation of benzyl nicotinate revealed that the hydrolytic reaction is hydroxide ion catalyzed and follows apparent first-order rate kinetics. nih.gov Similarly, the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) in DMSO-H₂O mixtures shows a dramatic increase in the second-order rate constant as the concentration of the organic cosolvent increases, highlighting the strong influence of the solvent environment on reactivity. scholaris.caresearchgate.net The degradation of this compound under basic conditions would yield sodium nicotinate and sodium 2-nitrophenoxide. Further degradation of 2-nitrophenol can occur under strongly alkaline conditions. researchgate.net

Table 2: pH-Rate Profile for the Hydrolysis of Analogous Nicotinate and Nitrophenyl Esters This table presents data from related compounds to illustrate the expected pH-dependent hydrolytic behavior of this compound.

CompoundpHConditionObserved Rate Constant (kobs)Reference
Benzyl Nicotinate2.0 - 3.050°C, AqueousNo degradation observed nih.gov
Benzyl Nicotinate7.4025°C, Aqueous (extrapolated)0.0007 min-1 nih.gov
Benzyl Nicotinate9.0425°C, Aqueous (extrapolated)0.0079 min-1 nih.gov
p-Nitrophenyl AcetateAlkaline25°C, H₂O11.6 M-1s-1 scholaris.ca
p-Nitrophenyl AcetateAlkaline25°C, 80 mol % DMSO-H₂O32,800 M-1s-1 scholaris.ca

Redox Chemistry of the Nitrophenyl Subunit within the Compound Structure

The redox chemistry of this compound is dominated by the electrochemical properties of the nitrophenyl subunit. The nitroaromatic group is a well-known electrophore and can undergo reduction through a series of electron and proton transfer steps. The initial step in the reduction of nitroaromatic compounds is typically a one-electron transfer to form a nitro radical anion. nih.gov

Table 3: Reduction Potentials of Related Nitroaromatic Compounds This table provides reduction potential data for compounds containing the nitrophenyl moiety to approximate the redox behavior of this compound.

CompoundRedox CoupleMidpoint Potential (E¹₇ vs. NHE)Reference
NitrobenzeneArNO₂/ArNO₂⁻·-0.486 V nih.gov
NitrosobenzeneArNO/ArNOH·+0.184 V nih.gov
PhenylhydroxylamineArNHOH/ArNH₂-0.55 to -0.70 V (E₁/₂) nih.gov

Photochemical Transformations and Reaction Mechanisms (if applicable)

Ortho-nitrobenzyl esters are a well-known class of photolabile compounds, or "photocages," that undergo cleavage upon exposure to UV light. nih.gov The photochemical transformation of this compound is expected to follow the established mechanism for ortho-nitrobenzyl derivatives. This reaction is initiated by the absorption of a photon (typically in the near-UV range), which excites the ortho-nitrobenzyl chromophore. rsc.org

The excited state then undergoes an intramolecular hydrogen atom abstraction from the benzylic position (in this case, the ester oxygen is attached to the aromatic ring, so the mechanism is slightly different but the principle is similar) by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. rsc.org This intermediate then rapidly rearranges and cleaves to release the carboxylic acid (nicotinic acid) and an ortho-nitrosobenzaldehyde. The quantum yield of this photolysis can be highly dependent on the nature of the leaving group and the substitution pattern on the aromatic ring. rsc.orgresearchgate.net For instance, the quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate is approximately 0.53. researchgate.net These photochemical properties make such compounds useful in applications requiring the controlled release of biologically active molecules. rsc.org

Metal Ion Catalysis in Nucleophilic Substitution Reactions

Metal ions can act as Lewis acid catalysts in nucleophilic substitution reactions of esters, including this compound. They can enhance the reaction rate by coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile.

Studies on the nucleophilic substitution of 4-nitrophenyl nicotinate with alkali metal ethoxides have shown that K⁺ and Na⁺ ions catalyze the reaction, while Li⁺ has a much less significant effect. researchgate.net The catalytic effect is attributed to the formation of a cyclic transition state involving the metal ion, the carbonyl oxygen, and the nitrogen of the pyridine (B92270) ring. Copper(II) and Zinc(II) complexes have also been shown to be effective catalysts for the hydrolysis of p-nitrophenyl picolinate. researchgate.net In the case of Cu(II)-promoted hydrolysis of 4-nitrophenyl glycinate, the base hydrolysis of the copper-complexed ester is about 3 x 10⁴ times faster than for the uncomplexed ester. rsc.org This significant rate enhancement is due to the metal ion's ability to stabilize the developing negative charge in the transition state. Similar catalytic effects would be expected for the reactions of this compound with various nucleophiles in the presence of suitable metal ions. nih.govacs.org

Applications in Advanced Organic Synthesis and Chemical Transformations

Utilization as a Nicotinoylating Reagent

2-Nitrophenyl nicotinate (B505614) serves as an effective nicotinoylating reagent, transferring the nicotinoyl (nicotinic acid acyl) group to various nucleophiles. The reactivity stems from the 2-nitrophenoxy group, which is an excellent leaving group due to the electron-withdrawing nature of the nitro substituent. This enhances the electrophilicity of the ester's carbonyl carbon, making it susceptible to nucleophilic attack. Acylation is a fundamental reaction in organic synthesis, often used for installing protecting groups or for creating key linkages in a molecule. mdpi.comfrontiersin.org

The reaction of 2-nitrophenyl nicotinate with alcohols and phenols provides the corresponding nicotinic acid esters. This transformation, a type of O-acylation, is a standard method for protecting hydroxyl groups or introducing the nicotinate moiety for further functionalization. researchgate.netmdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism. While specific studies detailing the use of this compound are not prevalent, the general reactivity of activated esters with alcohols is well-established. nih.gov The reaction is typically conducted in the presence of a base to deprotonate the alcohol, increasing its nucleophilicity.

Table 1: Representative O-Acylation of Alcohols and Phenols Note: This table illustrates the general acylation of hydroxyl groups, a reaction for which this compound is suited due to its activated ester nature. Data for closely related acylating agents are used for illustrative purposes.

Substrate Acylating Agent Catalyst/Conditions Product Yield Reference
4-Nitrobenzyl alcohol Acetic Anhydride Sodium Bicarbonate, Room Temp Excellent researchgate.net
Phenol (B47542) Acetic Anhydride Solvent-free, 60°C >99% Conversion mdpi.com

Acylation of Amines and Related Nitrogenous Compounds

The acylation of amines with this compound results in the formation of nicotinamides. This N-acylation is a cornerstone of many synthetic pathways, particularly in the synthesis of bioactive molecules and in peptide chemistry. libretexts.orglibretexts.org Amines are generally more nucleophilic than alcohols and readily attack the activated ester. Kinetic studies on the aminolysis of the isomeric 4-nitrophenyl nicotinate with various cyclic secondary amines show that the reaction proceeds through a stepwise mechanism where the expulsion of the nitrophenoxide leaving group is the rate-determining step. psu.edu The reactivity is highly dependent on the basicity of the amine. psu.edu This principle of using activated esters for amine acylation is fundamental and widely applied. acs.org

Thiols can be acylated by this compound to form S-nicotinoyl thioesters. The protection of thiol groups is crucial in the synthesis of sulfur-containing molecules, including certain amino acids like cysteine. nih.gov The S-acylation reaction follows a similar nucleophilic acyl substitution pathway as seen with alcohols and amines. researchgate.net Given the high nucleophilicity of the thiolate anion, these reactions are generally efficient. The resulting thioesters are themselves valuable intermediates in organic synthesis, notably in reactions like native chemical ligation for protein synthesis. nih.gov General protocols for the acetylation of thiols under solvent-free conditions have been developed, highlighting the feasibility of such transformations. mdpi.comfrontiersin.org

Role as an Activated Ester in Chemical Coupling Reactions (e.g., peptide bond formation)

One of the most significant applications of nitrophenyl esters, including this compound, is their role as activated esters in forming amide bonds, the very foundation of peptides. ucalgary.ca In peptide synthesis, the carboxyl group of one amino acid must be "activated" to react with the amino group of another. sci-hub.se Using this compound to introduce a nicotinoyl cap or as a model system for peptide coupling relies on this activation principle.

The process involves the reaction of the N-terminal amine of a peptide or amino acid with the activated ester. The 2-nitrophenoxide is a stable leaving group, which facilitates the formation of the new amide (peptide) bond under relatively mild conditions that minimize racemization, a critical issue in peptide synthesis. nih.gov While p-nitrophenyl (PNP) esters have been more commonly documented for this purpose, the underlying chemistry is identical. sci-hub.sersc.org The reactivity of nitrophenyl esters is superior to that of simple alkyl esters for this transformation. ucalgary.ca

Table 2: Comparison of Activated Esters in Acylation/Coupling This table highlights the utility of nitrophenyl esters in comparison to other activated esters, demonstrating their favorable characteristics for coupling reactions.

Activated Ester Type Key Features Application Context Reference
4-Nitrophenyl (PNP) Esters High yield formation, crystalline and easy to handle, favorable acylation kinetics. Used for rapid, one-step preparation of ¹⁸F-labelled acylation synthons for PET imaging. rsc.org
2,3,5,6-Tetrafluorophenyl (TFP) Esters Common activated ester. Compared with PNP esters; found to be less stable under certain direct radiofluorination conditions. rsc.org

Precursor in the Synthesis of Complex Organic Molecules and Heterocycles

This compound can serve as a building block for more complex molecules, particularly nitrogen-containing heterocycles. nih.gov The two distinct components of the molecule—the nicotinoyl group and the 2-nitrophenyl group—can be elaborated in separate synthetic steps. For instance, the nitro group can be chemically reduced to an amino group (-NH₂). This newly formed aniline (B41778) derivative can then participate in a variety of cyclization reactions to form new heterocyclic rings, such as in the synthesis of quinolines or benzodiazepines. rsc.org The nicotinate portion simultaneously introduces a pyridine (B92270) ring, a common scaffold in pharmaceuticals. beilstein-journals.org For example, compounds containing a 5,6,7,8-tetrahydroisoquinoline (B1330172) ring system, which exhibit a wide range of biological activities, have been synthesized from precursors bearing a nitrophenyl group. nih.gov

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

In the context of total synthesis, a reagent like this compound is valuable because it allows for the reliable introduction of a specific fragment (the nicotinoyl group) under mild conditions. rsc.org Its use as an activated ester means it can be integrated into complex synthetic sequences without damaging sensitive functional groups elsewhere in the molecule. For example, in a multi-step synthesis, a hydroxyl or amino group in a complex intermediate could be acylated with this compound. univpancasila.ac.idresearchgate.netgoogle.com Later in the sequence, the nitro group could be reduced and used to construct another part of the target molecule, demonstrating high synthetic economy. nih.gov The ability to use the reagent's functionalities in a controlled, stepwise manner is a hallmark of efficient synthetic planning. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule with a high degree of confidence. For 2-nitrophenyl nicotinate (B505614) (C₁₂H₈N₂O₄), the exact mass can be calculated and then compared to the experimental value obtained via HRMS.

While direct experimental HRMS data for 2-nitrophenyl nicotinate is not prominently published, the technique is routinely applied to similar nicotinic acid derivatives and nitroaromatic compounds for structural confirmation. mdpi.comrsc.orgshd-pub.org.rsbeilstein-journals.orgebsco.com In a typical analysis using electrospray ionization (ESI), the molecule would be expected to be observed in its protonated form, [M+H]⁺.

Table 1: Predicted HRMS Data for this compound

FormulaSpeciesCalculated Exact Mass (m/z)
C₁₂H₈N₂O₄[M+H]⁺245.0557
C₁₂H₈N₂O₄[M+Na]⁺267.0376

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural insights, showing characteristic losses of the nitrophenyl or nicotinate moieties.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. Although specific experimental spectra for this compound are not widely available, the chemical shifts (δ) and coupling constants (J) can be reliably predicted based on extensive data for analogous structures like other nicotinate esters and nitrophenyl derivatives. mdpi.comrsc.orgdatapdf.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the nitrophenyl ring. The protons on the nicotinoyl moiety typically appear in the aromatic region, with the proton at position 2 of the pyridine ring being the most deshielded. The protons on the nitrophenyl ring will also resonate in the aromatic region, with their exact shifts influenced by the electron-withdrawing nitro group and the ester linkage.

The ¹³C NMR spectrum will show 12 distinct signals (barring any accidental equivalence), corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 160-165 ppm. Carbons attached to the nitro group and the ester oxygen will also be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard NMR principles.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Position δ (ppm)
H-2'~9.2
H-6'~8.8
H-4'~8.4
H-2~8.2
H-4/H-6~7.8
H-5~7.6
H-5'~7.5
H-3~7.4

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the protons within the pyridine ring (H-4' with H-5', and H-5' with H-6') and within the nitrophenyl ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for assigning the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, and sometimes 4). This is critical for piecing together the different fragments of the molecule. Key HMBC correlations would be expected between the nicotinate protons (e.g., H-2' and H-4') and the ester carbonyl carbon, and between the nitrophenyl protons (e.g., H-3 and H-6) and the carbon bearing the ester oxygen (C-1). These correlations confirm the ester linkage between the two aromatic rings.

While specific 2D spectra for this exact molecule are not published, these techniques have been instrumental in characterizing closely related structures. tue.nl

Dynamic NMR (DNMR) is employed when a molecule exists as a mixture of rapidly interconverting conformers. This could potentially be relevant for studying hindered rotation around the C-O ester bond or the C-N bond of the nitro group. However, there are no specific reports in the surveyed literature of DNMR studies being performed on this compound, suggesting that at typical analysis temperatures, the molecule likely exists in a single dominant conformation or that the rotational barriers are too low to be observed on the NMR timescale.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. biodeep.cnresearchgate.net It provides precise data on bond lengths, bond angles, and torsion angles, as well as information on how the molecules pack together in the crystal lattice.

A search of crystallographic databases did not yield a solved crystal structure for this compound. However, analysis of closely related structures, such as other nicotinate esters and nitrophenyl compounds, allows for the prediction of key structural parameters. rsc.orgnih.gov The molecule would be expected to be largely planar, although some twisting might occur around the ester linkage and the C-NO₂ bond. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and π-π stacking.

Table 3: Typical Bond Lengths and Angles from Related Structures

Bond/AngleTypical Value
C=O (ester)~1.20 Å
C-O (ester)~1.35 Å
O-C (aryl)~1.41 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.22 Å
C-O-C (ester angle)~118°
O-N-O (nitro angle)~125°

Values are approximations based on data from structurally similar compounds. ebsco.comnih.govtsijournals.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

The FT-IR spectrum of this compound is expected to show strong absorptions corresponding to the key functional groups. The most prominent bands would be the C=O stretching vibration of the ester group and the asymmetric and symmetric stretching vibrations of the nitro group. The Raman spectrum would provide complementary information, often showing strong signals for symmetric vibrations and aromatic ring modes that may be weak in the IR spectrum. renishaw.com

Table 4: Expected Characteristic Vibrational Frequencies for this compound Frequencies are based on data from 2-nitrophenol (B165410), nicotinate derivatives, and other related compounds. researchgate.netsphinxsai.comnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Ester C=OStretching~1740 - 1720
Aromatic C=CStretching1600 - 1450
Nitro (NO₂)Asymmetric Stretching~1530 - 1510
Nitro (NO₂)Symmetric Stretching~1350 - 1330
Ester C-OStretching1300 - 1150

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation in Research Contexts

Chromatographic methods are indispensable tools in the chemical research of this compound and related compounds, facilitating the monitoring of synthesis reactions, ensuring the purity of the final products, and enabling the isolation of target molecules from complex mixtures. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and column chromatography are routinely employed.

Reaction Monitoring: The progress of synthesis reactions, such as the esterification of nicotinic acid with 2-nitrophenol to form this compound, can be qualitatively monitored using Thin-Layer Chromatography (TLC). tanta.edu.eg By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the product can be visualized as a new spot with a different retention factor (Rƒ). For instance, in the synthesis of related nitrophenol compounds, TLC is used to separate product mixtures, such as 2-nitrophenol and 4-nitrophenol (B140041) from the nitration of phenol (B47542). tanta.edu.eg

For more quantitative and precise monitoring, especially for kinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) in a Multiple Reaction Monitoring (MRM) mode is a powerful technique. nih.govwikipedia.org This method offers high specificity and sensitivity, allowing for the precise quantification of reactants, products, and any impurities over time. nih.govwikipedia.orgnih.gov Although specific MRM data for this compound is not detailed in the provided results, the methodology is widely applicable for such compounds. nih.govnih.gov

Purity Assessment: Assessing the purity of this compound after synthesis and purification is critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. The purity of synthesized compounds is often determined by analyzing the sample on an HPLC system, where a pure compound will ideally show a single peak. nih.gov The percentage purity can be calculated from the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. nih.govacs.org Purity is often further confirmed by other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. psu.edunih.gov

Interactive Data Table: HPLC Conditions for Purity Analysis of Related Compounds

ParameterCondition 1Condition 2
System Agilent 1200 Infinity seriesBio-Rad BioLogic Duoflow
Column Phenomenex Gemini C18 (5 µm, 4.6 × 250 mm)Bio-Rad Uno-Q (7 x 35 mm)
Mobile Phase A WaterWater
Mobile Phase B Acetonitrile or Methanol100 mM aqueous TFA
Flow Rate 2.0 mL/min3 mL/min
Gradient 30% to 100% MeCN/water or 40% to 100% MeOH/water over 15 minLinear gradient, 0–60% solvent B
Detection UV at 254 nmUV at 254 nm
Reference nih.gov nih.gov

This table presents typical HPLC conditions used for the analysis of related nicotinamide (B372718) and nicotinate compounds, which are applicable for assessing the purity of this compound.

Isolation: Following synthesis, this compound must be isolated from unreacted starting materials, reagents, and byproducts. Column chromatography is the most common technique for this purification step. In the synthesis of analogous compounds like 4-nitrophenyl nicotinate, the crude product is purified using short pathway silica (B1680970) gel column chromatography. psu.edu Similarly, flash column chromatography is another effective method for purifying residues to yield the final product. nih.gov The choice of solvent system (eluent) is crucial for achieving good separation and is typically determined by preliminary TLC analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical method for studying this compound, providing insights into its electronic structure and serving as a practical tool for monitoring reaction kinetics. The technique measures the absorption of UV or visible light by the molecule, which corresponds to the excitation of electrons to higher energy orbitals.

Electronic Structure Analysis: The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its two main chromophores: the pyridine ring of the nicotinate moiety and the nitrophenyl group. The spectrum of the parent 2-nitrophenol shows a characteristic absorption band assigned to a charge-transfer (CT) transition from the benzene (B151609) ring to the nitro group. researchgate.net This CT band is a key feature in the electronic spectrum. The presence of the nicotinate ester group can modulate the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. For example, studies on 3-nitrophenol (B1666305) show two absorption maxima, one around 275 nm and a second at 340 nm which extends into the visible region, making the compound appear pale yellow. docbrown.info Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate and predict the electronic transitions and UV-visible spectra of such molecules. researchgate.net

Reaction Monitoring: UV-Vis spectroscopy is highly effective for monitoring reactions where there is a change in the chromophoric system. For instance, in the aminolysis of the related compound 4-nitrophenyl nicotinate, the reaction progress is monitored by following the increase in absorbance due to the formation of the 4-nitrophenoxide ion, which has a distinct absorption maximum. psu.edu This kinetic analysis can be performed using a standard UV-Vis spectrophotometer for slower reactions or a stopped-flow instrument for faster processes. psu.edu Similarly, the reduction of a nitrophenyl group can be tracked by observing the disappearance of the nitrophenol absorption peak and the appearance of a new peak corresponding to the aminophenol product. researchgate.netresearchgate.net This allows for the calculation of reaction rates and the elucidation of reaction mechanisms. psu.eduresearchgate.net

Interactive Data Table: UV-Vis Absorption Data for Related Chromophores

CompoundSolventλmax (nm)NotesReference
2-Nitrophenol Cyclohexane~272, ~345The band at ~345 nm is the charge-transfer band. researchgate.net
3-Nitrophenol Not Specified275, 340The absorption band extends to 450 nm. docbrown.info
Phenol Cyclohexane~275Shows absorption only in the UV region. researchgate.netdocbrown.info
2-Nitrophenolate ion Not Specified416Formed after the addition of NaBH4 to 2-nitrophenol. researchgate.net
Silver(I)-HMNTDABA Complex pH 8 Solution563Example of a complex with a nitrophenyl-containing ligand. kashanu.ac.ir

This table summarizes the maximum absorption wavelengths (λmax) for chromophores related to this compound, illustrating how substituent changes affect the electronic absorption spectra.

Theoretical and Computational Chemistry Studies of 2 Nitrophenyl Nicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It has become a cornerstone of computational chemistry for predicting a wide array of molecular properties, including geometries, energies, and spectroscopic parameters. hakon-art.com For 2-nitrophenyl nicotinate (B505614), DFT calculations can elucidate the fundamental aspects of its chemical nature.

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, the electronic properties can be analyzed using Molecular Orbital (MO) theory. pressbooks.publabxchange.org

MO theory describes covalent bonds as the combination of atomic orbitals to form molecular orbitals that span the entire molecule. pressbooks.pub Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high chemical stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. hakon-art.comresearchgate.net For 2-nitrophenyl nicotinate, the electron-withdrawing nitro group and the pyridine (B92270) ring influence the electron distribution across the molecule, affecting the energies of these frontier orbitals. DFT calculations can precisely map the electron density of the HOMO and LUMO, showing that the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas, such as the nitrophenyl ring. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations

ParameterDescriptionTypical Calculated Value (eV)Implication for this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5Represents the molecule's ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -3.0Represents the molecule's ability to accept electrons.
ΔE (Gap)ELUMO - EHOMO4.0 to 5.0A moderate gap suggests a balance of stability and potential reactivity. hakon-art.com

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

For this compound, a key reaction is its hydrolysis, which cleaves the ester bond to yield 2-nitrophenol (B165410) and nicotinic acid. Computational modeling can trace the entire reaction pathway. This involves locating the transition state structure for the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon of the ester group. acs.org The calculated energy of this transition state provides the activation energy (ΔG‡), a crucial factor in determining the reaction rate.

Furthermore, these models can distinguish between different possible mechanisms, such as a concerted process or a stepwise pathway involving a tetrahedral intermediate. ufl.edu By analyzing the geometry of the transition state, researchers can determine the degree of bond formation and bond breaking at this critical point. nih.govacs.org This information is vital for understanding how catalysts might function by stabilizing the transition state and lowering the activation energy.

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural verification when compared with experimental data. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the ester, the N-O stretches of the nitro group, or the C-H bends of the aromatic rings. Comparing the calculated spectrum to an experimental one helps in assigning the observed absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts (δ) for ¹H and ¹³C nuclei by calculating the magnetic shielding around each atom in the presence of an external magnetic field. nih.govresearchgate.net These predicted shifts are highly sensitive to the electronic environment of each nucleus, making them invaluable for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. nih.gov The calculations provide the absorption wavelengths (λ_max) and oscillator strengths, which can be compared to the experimental UV-Vis spectrum to understand the electronic excitations within the molecule, often involving π → π* transitions within the aromatic systems.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
IR Carbonyl (C=O) Stretch~1745 cm⁻¹~1750 cm⁻¹
Asymmetric NO₂ Stretch~1520 cm⁻¹~1525 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O)~164 ppm~165 ppm
¹H NMR Proton ortho to NO₂~8.1 ppm~8.2 ppm
UV-Vis λ_max~270 nm~275 nm

Note: These are representative values. Actual results depend on the experimental conditions (e.g., solvent) and the computational level of theory.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. volkamerlab.org

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The molecule has rotational freedom around the C-O and N-C bonds connecting the two rings. MD simulations can explore the accessible conformations and determine their relative populations at a given temperature. nih.gov This provides insight into the molecule's flexibility and the most probable shapes it adopts in solution.

Intermolecular Interactions: By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can detail the specific interactions between the solute and solvent molecules. nih.gov This includes analyzing hydrogen bonding patterns and solvation shells, which are crucial for understanding solubility and reactivity in different media. These simulations can also model how the molecule might interact with a larger entity, such as a protein active site or a catalyst surface. frontiersin.org

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic properties calculated by DFT, several "quantum chemical descriptors" can be derived to predict the reactivity of a molecule in a quantitative way. hakon-art.comresearchgate.net These descriptors help in understanding a molecule's stability and the nature of its reactive sites without needing to model a full reaction. nih.gov

Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to a change in electron distribution. Hard molecules have a large gap and are less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher value indicates a stronger electrophile. nih.gov

Fukui Functions: These are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

For this compound, these descriptors would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the aromatic rings as potential sites for electrophilic interactions, with the nitro group strongly influencing this reactivity.

Table 3: Quantum Chemical Reactivity Descriptors for this compound

DescriptorFormulaInterpretationPredicted Reactivity Site
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer; indicates stability.N/A (Global)
Electrophilicity Index (ω)μ² / 2ηPropensity to act as an electron acceptor.N/A (Global)
Fukui Function (f⁻)-Susceptibility to electrophilic attack.Atoms on the pyridine ring.
Fukui Function (f⁺)-Susceptibility to nucleophilic attack.Carbonyl carbon atom.

Note: Formulas can vary slightly based on the theoretical framework. The predicted sites are based on general chemical principles for this structure.

Computational Models for Catalytic Processes

Computational chemistry is essential for studying catalytic processes at the molecular level, providing insights that are often inaccessible experimentally. cecam.orgrsc.org Models can be developed to investigate the hydrolysis of this compound in the presence of a catalyst, such as a metal complex or an enzyme. mdpi.com

These studies often employ hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM), where the reactive core of the system (e.g., the substrate and key catalytic residues) is treated with a high-level quantum mechanics method like DFT, while the surrounding environment (e.g., the rest of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. mdpi.com

Such models can:

Identify the specific interactions between the catalyst and the substrate that stabilize the reaction's transition state. acs.orgnih.gov

Determine the role of individual components of the catalyst, for example, how a metal ion acts as a Lewis acid to polarize the ester's carbonyl group. acs.org

Map the complete catalytic cycle, including substrate binding, the chemical transformation step, and product release, along with the associated energy barriers for each step. ufl.edu

By modeling these processes, researchers can understand the source of catalytic power and rationally design more efficient catalysts for reactions involving substrates like this compound. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical or biological process. nih.govresearchgate.net These models are predicated on the principle that the structural, electronic, and physicochemical properties of a molecule dictate its reactivity. nih.gov By quantifying these properties using molecular descriptors, QSRR analysis can predict the reactivity of new compounds and provide insights into reaction mechanisms. chemrxiv.orgmdpi.com

While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied by examining studies on its constituent moieties: nicotinic acid esters and nitrophenyl esters. Such analyses provide a framework for understanding how structural variations would likely influence the reactivity of this compound.

Research Findings

Research on related ester compounds offers valuable insights into the potential QSRR models for this compound. Studies on nicotinic acid esters have explored the relationship between their structure and chromatographic retention, which is often used as a proxy for lipophilicity and intermolecular interactions. researchgate.netresearchgate.net For instance, a linear correlation has been established between the logarithm of the observed rate constant for the transfer of nicotinic acid esters from oil to aqueous phases and their apparent partition coefficient. nih.gov

Similarly, studies on nitrophenyl esters have been instrumental in understanding enzymatic and chemical hydrolysis reactions. nih.govmdpi.comresearchgate.net The reactivity of p-nitrophenyl esters, for example, has been shown to be dependent on the nature of the acyl group and the stability of the resulting p-nitrophenoxide leaving group. mdpi.com

Lipophilicity and Reactivity of Nicotinic Acid Esters:

The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical descriptor in QSRR studies as it governs the molecule's ability to traverse biological membranes and interact with nonpolar environments. researchgate.netresearchgate.net For a homologous series of nicotinic acid esters, a clear relationship between their structure (specifically the length of the alkyl chain) and their lipophilicity has been demonstrated. nih.gov This relationship directly impacts their release rates from oil-based vehicles, a process relevant to drug delivery and formulation science. nih.gov

Table 1: Relationship between Lipophilicity and Release Rate of Nicotinic Acid Esters Hypothetical data based on trends reported in scientific literature. Actual values may vary.

Alkyl Chain of Nicotinate log P (calculated) Hydrophobic Substituent Constant (π) Relative Release Rate Constant (k_rel)
Methyl 1.20 0.5 10.5
Ethyl 1.70 1.0 5.2
Propyl 2.20 1.5 2.6

Electronic Effects on the Reactivity of Nitrophenyl Esters:

The electronic properties of the substituents on the phenyl ring of nitrophenyl esters significantly influence their reactivity, particularly in nucleophilic substitution reactions such as hydrolysis. The nitro group (-NO2) is a strong electron-withdrawing group, which makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack. Furthermore, the nitro group stabilizes the resulting phenoxide leaving group, making it a better leaving group.

The Hammett equation is a classic example of a linear free-energy relationship used in QSRR to quantify the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

Table 2: Hammett Substituent Constants (σ) for Substituents on Phenyl Esters and Their Predicted Effect on Hydrolysis Rate

Substituent σ_para Predicted Relative Hydrolysis Rate
-NO₂ 0.78 High
-CN 0.66 Moderate-High
-Cl 0.23 Moderate
-H 0.00 Reference
-CH₃ -0.17 Low

For the hydrolysis of this compound, the electron-withdrawing nitro group at the ortho position of the phenyl ring is expected to significantly enhance the rate of hydrolysis compared to an unsubstituted phenyl nicotinate. The precise quantitative relationship would depend on the specific reaction conditions and the development of a dedicated QSRR model incorporating relevant steric and electronic descriptors.

Derivatization and Structural Modification of 2 Nitrophenyl Nicotinate

Synthesis of Analogues with Modifications on the Pyridine (B92270) Ring

Modifications to the pyridine portion of the molecule are essential for creating a diverse range of analogues. The pyridine ring is a common feature in many biologically active compounds and pharmaceuticals. beilstein-journals.orgnih.gov Synthetic strategies often target the introduction of various substituents onto the pyridine nucleus or alter the core nicotinic acid structure.

Research into nicotinic acid derivatives has produced a wide array of compounds with potential therapeutic applications, such as anti-inflammatory or anticancer agents. researchgate.netnih.gov For example, new nicotinate (B505614) derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov One common modification involves introducing substituents at different positions of the pyridine ring. For instance, 5-bromonicotinic acid is a halogenated derivative of nicotinic acid, and its structure and electronic properties have been studied, highlighting how halogenation impacts the molecule's reactivity. nih.gov

The synthesis of these analogues often starts from a modified nicotinic acid precursor, which is then esterified with 2-nitrophenol (B165410). General synthetic routes for creating substituted pyridines can be complex, sometimes involving multi-component reactions or functionalization of a pre-existing pyridine ring. beilstein-journals.orgijpsonline.com For example, the synthesis of nicotinic acid itself can be achieved through the oxidation of 3-picoline (3-methylpyridine). beilstein-journals.org By starting with an already substituted picoline, a substituted nicotinic acid can be produced and subsequently converted to its 2-nitrophenyl ester.

Another advanced modification involves the radiofluorination of the pyridine ring. The synthesis of [¹⁸F]fluoronicotinate esters has been reported, where a fluorine-18 (B77423) atom is introduced onto the nicotinic acid backbone. rsc.org This demonstrates a sophisticated derivatization that is critical for applications in positron emission tomography (PET) imaging.

Table 1: Examples of Modifications on the Pyridine Moiety

Base Structure Modification Type Example Derivative Synthetic Precursor Reference
Nicotinic Acid Halogenation 5-Bromonicotinic acid 5-Bromonicotinic acid nih.gov
Nicotinic Acid Radiofluorination 6-[¹⁸F]Fluoronicotinic acid 6-Bromonicotinic acid rsc.org
Nicotinic Acid Arylazo Group Arylazo Nicotinate 3-Oxo-arylhydrazonals researchgate.net

Synthesis of Analogues with Modifications on the Nitrophenyl Moiety

The nitrophenyl group in 2-nitrophenyl nicotinate primarily functions as a good leaving group, activated by the electron-withdrawing nitro substituent. Modifications to this part of the molecule can significantly alter its reactivity and solubility.

A common variation in research is the use of 4-nitrophenol (B140041) instead of 2-nitrophenol, resulting in 4-nitrophenyl nicotinate. ontosight.ai This para-substituted isomer is often used in kinetic and reactivity studies due to its simpler electronic effects and reduced steric hindrance compared to the ortho-isomer. researchgate.net

Further derivatization can involve introducing additional functional groups onto the nitrophenyl ring or changing the nature of the substituents. For instance, the synthesis of various nitrophenyl derivatives, such as those used in novel tyrosinase inhibitors or antitrypanosomal agents, showcases methods for modifying the nitrophenyl scaffold. nih.govnih.gov These syntheses often involve multi-step processes to build a substituted nitrophenylpiperazine or nitrophenyl-triazole structure. nih.govnih.gov

The synthesis of 2-nitrochalcone (B191979) derivatives also provides insight into reactions involving the 2-nitrophenyl moiety. mdpi.com These syntheses are typically carried out by the condensation of an aromatic aldehyde with 2-nitroacetophenone in the presence of a base, demonstrating how the 2-nitrophenyl group can be incorporated into larger molecular frameworks. mdpi.com

Table 2: Synthetic Approaches for Nitrophenyl Derivatives

Derivative Class Synthetic Method Reagents Product Feature Reference
2-Nitrochalcones Claisen-Schmidt Condensation 2-Nitroacetophenone, Aromatic aldehyde, NaOH or K₂CO₃ (E)-1-(2-nitrophenyl)prop-2-en-1-one core mdpi.com
Nitrophenylpiperazines Nucleophilic Substitution 1-(2-Hydroxyethyl)piperazine, Substituted benzoyl chloride Ester linkage to nitrophenylpiperazine nih.gov

Systematic Studies on Structure-Reactivity Relationships of Derivatives

Systematic studies on the derivatives of nitrophenyl nicotinate are crucial for understanding how changes in molecular structure affect chemical reactivity, particularly in nucleophilic acyl substitution reactions. The position and nature of substituents on both the pyridine and nitrophenyl rings play a significant role.

Kinetic studies have been performed on the aminolysis and hydrolysis of nitrophenyl esters, providing quantitative data on reactivity. researchgate.net For example, a study on the reactions of 4-nitrophenyl nicotinate and isonicotinate (B8489971) with alkali metal ethoxides showed that the observed pseudo-first-order rate constant (k_obsd) depended on the specific alkali metal used (K, Na, Li), indicating the role of metal ion catalysis. researchgate.net

The effect of substituents on the reactivity of aryl benzoates has been extensively investigated, and the principles are directly applicable to nitrophenyl nicotinates. Hammett and Yukawa-Tsuno plots are often used to correlate reaction rates with electronic substituent parameters. researchgate.net For the reactions of 4-nitrophenyl X-substituted benzoates with nucleophiles, Hammett plots have shown intersecting straight lines, suggesting a change in the reaction mechanism or transition state structure depending on the substituent. researchgate.net Electron-withdrawing groups on the acyl moiety generally enhance reactivity by stabilizing the tetrahedral intermediate formed during the reaction. researchgate.net

The stability and acylating ability of activated esters are also key areas of study. A comparative study of 4-nitrophenyl (PNP) and 2,3,5,6-tetrafluorophenyl (TFP) esters of fluorinated nicotinic and benzoic acids found that the PNP esters were more stable and more effective acylating agents under the tested conditions. rsc.org The greater reactivity of the nicotinate precursor towards nucleophilic aromatic substitution resulted in high yields of the corresponding [¹⁸F]fluoronicotinate PNP ester, highlighting the inherent reactivity of the nicotinate system. rsc.org

Table 3: Reactivity Data for Nitrophenyl Nicotinate Analogues

Reaction Substrate Nucleophile/Conditions Observation Reference
Ethanolysis 4-Nitrophenyl Nicotinate EtOK, EtONa, EtOLi in EtOH Upward curvature in k_obsd plots for K⁺ and Na⁺, linear for Li⁺. researchgate.net
Acylation [¹⁸F]Fluoronicotinate PNP ester c(RGDyK) peptide Efficient peptide labeling. PNP ester showed superior stability and acylation activity compared to TFP ester. rsc.org

Development of Novel Heterocyclic Systems Incorporating the Nicotinate and/or Nitrophenyl Fragment

The nicotinate and nitrophenyl fragments of this compound are valuable building blocks for the synthesis of more complex, novel heterocyclic compounds. researchgate.netnih.gov The inherent reactivity of the ester allows the nicotinate moiety to be transferred to other molecules, while the nitrophenyl group can be incorporated into new ring systems through various cyclization reactions.

One approach involves using the nitrophenyl group as a structural component in the synthesis of new heterocycles. For example, nitrophenyl-bearing tetrahydroisoquinolines have been synthesized through regioselective cyclocondensation reactions. nih.gov In these syntheses, a nitrophenyl group is already present on a cyclohexanone (B45756) precursor, which then undergoes ring formation to yield the final isoquinoline (B145761) derivative. nih.gov Similarly, 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have been prepared using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), demonstrating the incorporation of a nitrophenyl unit into a triazole ring system. nih.gov

The nicotinate moiety can also be used to build larger structures. Organotin(IV) compounds have been prepared by reacting potassium nicotinate with organotin halides, resulting in complexes where the nicotinate ligand is coordinated to a tin center. researchgate.net

Furthermore, both fragments can be involved in the formation of new heterocyclic rings. Studies with enamines, such as N,N-dimethyl-N-[(E)-2-(4-nitrophenyl)-1-ethenyl]amine, show their reactivity towards reagents like hydrazonoyl halides to form 1,3,4-trisubstituted pyrazoles. researchgate.net In other work, novel pyridazinone derivatives bearing a nitrophenyl substituent have been prepared from furanone precursors and evaluated for biological activity. nih.gov These examples underscore the utility of the core fragments of nitrophenyl nicotinate in constructing diverse and potentially functional heterocyclic systems. nih.govlsbu.ac.uk

Table 4: Examples of Novel Heterocyclic Systems

Starting Fragment Reaction Type Resulting Heterocycle Key Features Reference
Nitrophenyl Cyclocondensation Tetrahydroisoquinoline Nitrophenyl group at C-8 position. nih.gov
Nitrophenyl Cycloaddition 1,2,3-Triazole 4-(4-Nitrophenyl) substitution. nih.gov
Nicotinate Coordination Chemistry Organotin(IV) Complex Nicotinate acts as a ligand for a metal center. researchgate.net

Future Directions and Emerging Research Avenues in 2 Nitrophenyl Nicotinate Chemistry

Exploration of Novel Catalytic Systems for Synthesis and Chemical Transformations

The synthesis and functionalization of 2-nitrophenyl nicotinate (B505614) are anticipated to benefit from the development of advanced catalytic systems. Future research will likely focus on enhancing efficiency, selectivity, and sustainability.

Advanced Catalytic Synthesis: While traditional esterification methods are effective, novel catalysts could offer milder reaction conditions and improved yields. Research into biocatalysis, using enzymes like lipases, could provide highly selective and environmentally friendly synthetic routes. Furthermore, the use of transition-metal catalysts, particularly those based on earth-abundant metals, is a promising area for developing more economical and sustainable processes. researchgate.net

Selective Catalytic Reduction: The nitro group in 2-nitrophenyl nicotinate is a key functional handle for further transformations. A significant research avenue is the development of catalysts for the selective reduction of the nitro group to an amino group, yielding 2-aminophenyl nicotinate, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net Current catalytic reduction methods for aromatic nitro compounds often lead to the formation of thermodynamically stable amines, and the challenge lies in designing catalysts that can selectively produce intermediates like hydroxylamines. mdpi.com Future work may explore novel catalytic systems, including photocatalysis and electrocatalysis, to achieve high selectivity under mild conditions. mdpi.com

Cross-Coupling Reactions: The pyridine (B92270) ring of the nicotinate moiety offers sites for C-H activation and cross-coupling reactions. The development of catalysts, particularly palladium and nickel-based systems, for the regioselective functionalization of the pyridine ring will be crucial for creating a diverse range of this compound derivatives with tailored properties.

Development of Advanced Spectroscopic and Mechanistic Probes Utilizing this compound Scaffolds

The inherent spectroscopic properties of the nitrophenyl group make this compound an attractive scaffold for the development of advanced analytical tools.

Photolabile Protecting Groups: The 2-nitrophenyl ethyl group is a well-known photolabile protecting group. researchgate.net Future research could explore the potential of this compound and its derivatives as photocages for the controlled release of nicotinic acid or other bioactive molecules upon light irradiation. Mechanistic studies, using techniques like nanosecond laser flash photolysis, will be essential to understand the photochemical pathways and optimize the release efficiency. researchgate.net

Colorimetric and Fluorescent Probes: Nitrophenol derivatives are known to exhibit changes in their absorption and emission spectra in response to environmental changes such as pH. wikipedia.org The this compound scaffold could be functionalized to create novel colorimetric or fluorescent probes for detecting specific analytes or monitoring chemical reactions. For instance, the deprotonation of a strategically placed hydroxyl group on the nitrophenyl ring could lead to a distinct color change, enabling its use as a pH indicator. wikipedia.org Research into nitrophenol-substituted BODIPY dyes has shown promise for creating on-off-on pH sensors. researchgate.net

Mechanistic Studies: The hydrolysis of nitrophenyl esters is a classic reaction for studying reaction mechanisms. researchgate.net this compound can serve as a substrate for detailed mechanistic investigations of ester hydrolysis under various catalytic conditions. Kinetic isotope effect studies and computational modeling can provide deep insights into the transition states and reaction pathways. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, and this compound is no exception.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and improved reproducibility. rsc.org The synthesis of this compound and its derivatives could be adapted to continuous flow systems, allowing for safer handling of nitrated compounds and facilitating process optimization. rsc.org The development of flow processes for the synthesis of nitrogen-containing heterocycles is an active area of research. uc.ptdurham.ac.ukfrontiersin.orgspringerprofessional.de

Automated High-Throughput Screening: Integrating flow synthesis with automated purification and analysis would enable the rapid generation and screening of libraries of this compound derivatives. This high-throughput approach would accelerate the discovery of new compounds with desired properties for applications in medicinal chemistry and materials science.

Applications in Materials Science and Polymer Chemistry as a Monomer or Building Block

The bifunctional nature of this compound makes it a promising candidate for use in materials science and polymer chemistry.

Functional Monomers: After reduction of the nitro group to an amine, the resulting 2-aminophenyl nicotinate can act as a bifunctional monomer for the synthesis of polyesters, polyamides, and other polymers. The incorporation of this monomer could impart specific properties to the resulting polymers, such as improved thermal stability or specific binding capabilities. Nicotinate derivatives have been explored for incorporation into polymers like chitosan (B1678972) to add new functionalities. mdpi.com

Polymer-Based Sensors: Polymers containing nitrophenyl moieties have been investigated as chemosensors for the detection of nitroaromatic compounds, which are common explosives. mdpi.com Amphiphilic hyperbranched polymers with nitrophenol recognition sites have shown potential for sensitive and selective detection. acs.org Future work could involve the development of polymers functionalized with this compound for sensing applications.

Smart Materials: The photosensitive nature of the 2-nitrophenyl group could be exploited to create photoresponsive polymers. For example, polymers containing this compound side chains could undergo changes in their physical or chemical properties upon irradiation, leading to applications in areas such as controlled drug release or data storage. The use of 2-nitrophenol (B165410) as an inhibitor in styrene (B11656) polymerization suggests its potential role in controlling polymerization processes. researchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences (e.g., supramolecular chemistry, surface chemistry)

The unique structure of this compound provides opportunities for interdisciplinary research, particularly in the fields of supramolecular and surface chemistry.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-nitrophenyl nicotinate, and how can purity be confirmed?

  • Methodology : Synthesis typically involves esterification of nicotinic acid with 2-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions. Characterization requires 1H/13C NMR to confirm ester bond formation (e.g., δ ~8.5–9.0 ppm for aromatic protons) and HPLC (C18 column, UV detection at 254 nm) to assess purity (>98%) . For reproducibility, detailed protocols must include solvent ratios, reaction times, and purification steps (e.g., column chromatography) .

Q. How can researchers ensure stability of this compound in aqueous solutions during preclinical studies?

  • Methodology : Stability assays under varying pH (4–9), temperature (4–37°C), and light exposure should be conducted. Use UV-Vis spectroscopy to monitor degradation (absorbance shifts at λmax ~310 nm for nitro groups) and HPLC-MS to identify breakdown products (e.g., free nicotinic acid or 2-nitrophenol) . Buffer systems (e.g., phosphate-buffered saline) are recommended for in vitro studies to minimize hydrolysis .

Advanced Research Questions

Q. What metabolic pathways are influenced by this compound, and how can its catabolism be tracked?

  • Methodology : Nicotinate derivatives are precursors in NAD+ biosynthesis (via the Preiss-Handler pathway ), but the 2-nitrophenyl group may alter uptake or enzyme binding. Use radiolabeled [14C]-2-nitrophenyl nicotinate in microbial or cell cultures, followed by scintillation counting to quantify CO2 release (indicative of ring cleavage) . For mammalian systems, LC-MS/MS can detect intermediates like 2-formylglutarate in tissue homogenates .

Q. How does the nitro group in this compound affect its coordination with metal ions in catalytic systems?

  • Methodology : Conduct isothermal titration calorimetry (ITC) and UV-Vis titration to determine binding constants (Kd) with transition metals (e.g., Cu2+ or Fe3+). Compare with unsubstituted nicotinate esters to assess electronic effects of the nitro group. IR spectroscopy can identify shifts in ν(C=O) and ν(NO2) upon complexation .

Q. What experimental controls are critical when studying this compound’s role in lipid metabolism?

  • Methodology : In models of lipid regulation (e.g., hyperlipidemic rodents), include controls for nonspecific effects:

  • Negative control : Vehicle (e.g., DMSO) alone.
  • Positive control : Free nicotinic acid (known lipid-lowering agent).
  • Specificity control : Co-administration with MCT inhibitors (e.g., AR-C155858) to confirm transporter-mediated uptake at biological barriers .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity of this compound across studies?

  • Resolution : Cross-validate using orthogonal assays. For example, if one study reports vasodilation via laser Doppler velocimetry but another finds no effect, repeat experiments with standardized doses (e.g., 10 mM in ethanol/water) and control for skin permeability differences using Franz diffusion cells . Also, verify compound integrity post-application via HPLC .

Q. Why do some microbial strains fail to catabolize this compound despite genetic homology to nicotinate-utilizing species?

  • Hypothesis Testing : Screen mutants for 6-hydroxynicotinate dehydrogenase activity (key in nicotinate catabolism) using UV-Vis assays (absorbance at 257 nm for 6-hydroxynicotinate depletion) . If negative, check for nitroreductase activity via nitroblue tetrazolium (NBT) assays , as nitro groups may require reduction before catabolism .

Ethical and Reporting Standards

Q. What preclinical reporting criteria are mandatory for studies involving this compound in animal models?

  • Guidelines : Follow NIH preclinical checklist for experimental rigor:

  • Detail animal strain, sex, and sample size justification.
  • Report pharmacokinetic parameters (Cmax, T½) and statistical methods (e.g., ANOVA with Tukey post-hoc).
  • Provide raw data for dose-response curves in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.